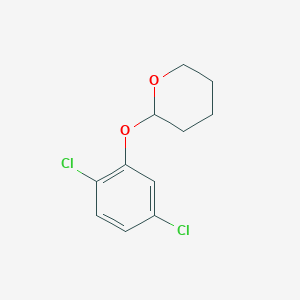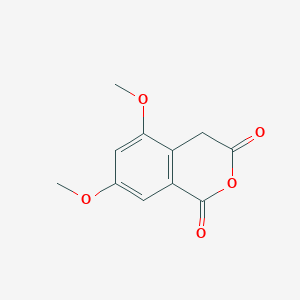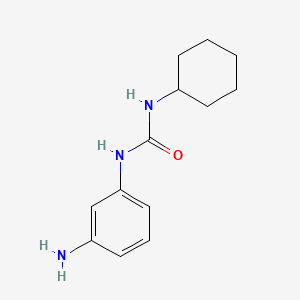
Urea, N-(3-aminophenyl)-N'-cyclohexyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N-(3-aminophenyl)-N’-cyclohexyl-: is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of an aminophenyl group and a cyclohexyl group attached to the urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Urea, N-(3-aminophenyl)-N’-cyclohexyl- typically involves the reaction of 3-aminophenyl isocyanate with cyclohexylamine. The reaction is carried out under inert conditions, often in a solvent such as tetrahydrofuran, at room temperature. The reaction proceeds smoothly to yield the desired urea derivative.
Industrial Production Methods: In an industrial setting, the production of Urea, N-(3-aminophenyl)-N’-cyclohexyl- can be scaled up by using larger quantities of the reactants and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Urea, N-(3-aminophenyl)-N’-cyclohexyl- can undergo oxidation reactions, particularly at the aminophenyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the aminophenyl group, where electrophilic or nucleophilic reagents can replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic reagents (e.g., halogens) and nucleophilic reagents (e.g., amines).
Major Products Formed:
Oxidation: Formation of nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Urea, N-(3-aminophenyl)-N’-cyclohexyl- is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various functionalized urea derivatives.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, thereby modulating their activity.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with biological targets makes it a candidate for the development of therapeutic agents.
Industry: In the industrial sector, Urea, N-(3-aminophenyl)-N’-cyclohexyl- is used in the production of polymers and resins. It can enhance the properties of these materials, such as their thermal stability and mechanical strength.
Wirkmechanismus
The mechanism of action of Urea, N-(3-aminophenyl)-N’-cyclohexyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The cyclohexyl group can enhance the compound’s binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
N-(3-aminophenyl)urea: This compound is similar in structure but lacks the cyclohexyl group. It has different physical and chemical properties.
N-(4-aminophenyl)urea: This compound has the amino group in the para position, which can affect its reactivity and interactions.
N-(3-aminophenyl)-N’-methylurea: This compound has a methyl group instead of a cyclohexyl group, leading to differences in its properties and applications.
Uniqueness: Urea, N-(3-aminophenyl)-N’-cyclohexyl- is unique due to the presence of both the aminophenyl and cyclohexyl groups. This combination imparts distinct physical and chemical properties, such as enhanced stability and specific interactions with biological targets. The cyclohexyl group can also influence the compound’s solubility and bioavailability, making it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
94368-20-4 |
|---|---|
Molekularformel |
C13H19N3O |
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
1-(3-aminophenyl)-3-cyclohexylurea |
InChI |
InChI=1S/C13H19N3O/c14-10-5-4-8-12(9-10)16-13(17)15-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,14H2,(H2,15,16,17) |
InChI-Schlüssel |
GDFXTPXBKIDPPF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC(=O)NC2=CC=CC(=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B14349797.png)

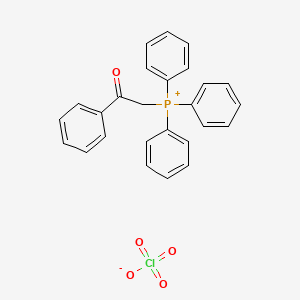
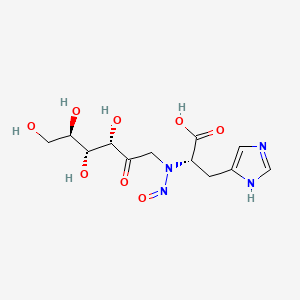
![1-[(4-Carboxyphenyl)methyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B14349835.png)
![2-[2-(4-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14349843.png)
silyl](/img/structure/B14349844.png)
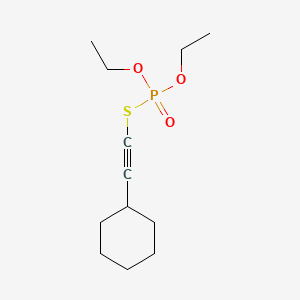
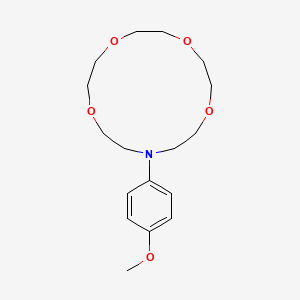
![1-Methyl-2-[(trichloromethyl)sulfanyl]benzene](/img/structure/B14349875.png)
![(2,4-Dihydroxyphenyl){4-[3-(triethoxysilyl)propoxy]phenyl}methanone](/img/structure/B14349880.png)
